molecular formula C9H7NO2S B1443393 4-(1,3-Thiazol-2-yloxy)phenol CAS No. 1178500-32-7

4-(1,3-Thiazol-2-yloxy)phenol

Cat. No.: B1443393
CAS No.: 1178500-32-7
M. Wt: 193.22 g/mol
InChI Key: GFCXHVRYLGJATR-UHFFFAOYSA-N
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Description

“4-(1,3-Thiazol-2-yloxy)phenol” is a chemical compound with the molecular formula C9H7NO2S and a molecular weight of 193.22 g/mol . It has recently gained attention in various fields of research and industry due to its unique properties and potential applications.


Molecular Structure Analysis

The molecular structure of “this compound” consists of a phenol group attached to a thiazole ring via an oxygen atom . The phenol group contributes to the compound’s reactivity and potential biological activity.


Chemical Reactions Analysis

Phenolic compounds, such as “this compound”, are known to undergo various chemical reactions. For instance, they can undergo oxidation to yield a 2,5-cyclohexadiene-1,4-dione, or quinone . They can also react with active metals to form the corresponding phenoxide .


Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 353.9±44.0 °C and a predicted density of 1.368±0.06 g/cm3 . Its pKa is predicted to be 9.45±0.15 .

Scientific Research Applications

Molecular Structure and Spectroscopy

Research has demonstrated the utility of thiazole derivatives in the understanding of molecular structure and spectroscopy. For instance, Viji et al. (2020) utilized quantum chemical calculations and molecular docking to explore the molecular structure and spectroscopic data of a thiazole derivative, highlighting its potential in biological applications based on molecular docking predictions (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).

Sensor Development and Detection

Thiazole derivatives have been recognized for their relevance in developing sensors for detecting metal ions and other chemical entities. A study by Lambert et al. (2000) on fluorophores containing the thiazoline chromophore indicates their selective detection capabilities for Al3+ ions, suggesting applications in biological and environmental monitoring (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).

Materials Science and Organic Electronics

In materials science, particularly in organic electronics, thiazole-based compounds have shown promising results. For example, Zhang et al. (2016) designed thiazolo[5,4-d]thiazole derivatives that undergo excited-state intramolecular proton transfer, enabling wide emission tuning and the development of white organic light-emitting diodes (WOLEDs) (Zhang, Chen, Hung, Tang, Hsu, Chen, Meng, & Chou, 2016).

Corrosion Inhibition

Thiazole compounds have also been evaluated for their effectiveness as corrosion inhibitors. Research by Farahati et al. (2019) discusses the synthesis and application of thiazoles as corrosion inhibitors for copper, showcasing their high inhibition efficiencies and potential in protective coatings (Farahati, Ghaffarinejad, Mousavi-khoshdel, Rezania, Behzadi, & Shockravi, 2019).

Antimicrobial and Anticancer Applications

Furthermore, thiazole derivatives have been synthesized and tested for their antimicrobial and anticancer activities. Al-adilee & Hessoon (2019) prepared thiazolyl azo dye ligand and metal complexes, which demonstrated significant antibacterial and antifungal activities, as well as in vitro antitumor activity against human breast cancer (Al-adilee & Hessoon, 2019).

Biochemical Analysis

Biochemical Properties

4-(1,3-Thiazol-2-yloxy)phenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including this compound, have been shown to exhibit antioxidant properties by interacting with enzymes that neutralize free radicals . Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in oxidative stress responses, thereby protecting cells from damage . Furthermore, this compound may impact cellular metabolism by interacting with metabolic enzymes, altering the production and utilization of energy within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting cell proliferation . Additionally, this compound may induce changes in gene expression by interacting with transcription factors, ultimately influencing cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, can remain stable under specific conditions, maintaining their biological activity over extended periods . Degradation products may also form, potentially altering the compound’s effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antioxidant and anti-inflammatory properties . At higher doses, toxic or adverse effects may occur, including cellular damage and disruption of normal physiological processes . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and biotransformation. For instance, this compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes are crucial for regulating the compound’s bioavailability and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological effects. This compound may interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . Additionally, the distribution of this compound within different tissues can influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence energy production and oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanisms of action.

Properties

IUPAC Name

4-(1,3-thiazol-2-yloxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c11-7-1-3-8(4-2-7)12-9-10-5-6-13-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCXHVRYLGJATR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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